3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine
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Overview
Description
3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl group and a pyridazine ring substituted with a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the piperazine ring can be formed by the cyclization of 1,2-diamine derivatives with sulfonium salts . The pyridazine ring can be synthesized through the reaction of hydrazine derivatives with diketones or other suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The specific methods used can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine involves its interaction with specific molecular targets in the body. This compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridazine ring and specific functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-3-12-27-18-7-6-17(21-22-18)23-8-10-24(11-9-23)19(25)15-13-14(20)4-5-16(15)26-2/h4-7,13H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZMQKJWOGXCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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